(S)-5,5,5,5',5',5'-Hexafluoroleucine is classified as an unnatural amino acid due to its unique fluorination pattern, which distinguishes it from standard amino acids. It is synthesized through various chemical methods and has applications in peptide synthesis and protein engineering. The compound has been studied for its effects on protein stability and structure, particularly in coiled-coil proteins .
The synthesis of (S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride can be achieved through several methods:
(S)-5,5,5,5',5',5'-Hexafluoroleucine features a backbone similar to that of leucine but with a significantly altered side chain due to the presence of six fluorine atoms. The molecular formula is CHFNO, and it has a molecular weight of approximately 201.11 g/mol.
(S)-5,5,5,5',5',5'-Hexafluoroleucine participates in various chemical reactions typical of amino acids:
The mechanism by which (S)-5,5,5,5',5',5'-Hexafluoroleucine exerts its effects involves:
(S)-5,5,5,5',5',5'-Hexafluoroleucine hydrochloride has several significant applications in scientific research:
The strategic incorporation of fluorine atoms into amino acid side chains represents a powerful tool for modulating peptide and protein properties. (S)-5,5,5,5',5',5'-Hexafluoroleucine (Hfl) exemplifies this approach, where the hexafluoroisobutyl group dramatically enhances hydrophobicity while maintaining steric dimensions comparable to native leucine. Two principal synthetic philosophies dominate the preparation of such heavily fluorinated aliphatic amino acids: nucleophilic trifluoromethylation and homologation of chiral glycine equivalents. Ni(II)-complexes of glycine Schiff bases (e.g., 1-3) serve as versatile templates for enantioselective alkylation with polyfluorinated electrophiles. These complexes enable α-functionalization under basic conditions while preserving chirality, with subsequent acidic liberation yielding enantiopure products without racemization [8].
Alternative routes employ conjugate addition to polyfluorinated acceptors. For Hfl synthesis, Michael addition of ammonia equivalents to β-bis(trifluoromethyl)acrylates provides direct access to the branched fluorocarbon skeleton. However, stereocontrol remains challenging with this approach, often necessitating resolution steps. The exceptional hydrophobicity of Hfl (measured by RP-HPLC retention times) significantly exceeds native leucine and contrasts with other fluorinated isomers like 5,5,5-trifluoroisoleucine, where polarity partially counteracts hydrophobicity despite increased side-chain volume [6].
Table 1: Comparison of Fluorination Strategies for Hfl Synthesis
Strategy | Key Reagents/Intermediates | Stereocontrol | Scale Potential | Limitations |
---|---|---|---|---|
Ni(II)-Glycine Alkylation | Ni(II)-complex, (CF₃)₂C=CHCH₂Br | High (auxiliary-directed) | Multi-gram [8] | Requires chiral auxiliary recovery |
Michael Addition | β-(CF₃)₂C=CHCO₂R, NH₃ equivalents | Moderate | Gram-scale [9] | Often requires enzymatic resolution |
Tandem Hydrofluorination | Ketoesters, (CF₃)₂C=CH₂, TBAF | High (via chiral pool) | Multigram [10] | Requires anhydrous conditions |
Chiral auxiliaries play a pivotal role in establishing the stereogenic center of Hfl with high enantiomeric purity. A landmark approach utilized (4S)-tert-butyldimethylsiloxy-5,5,5-trifluoropentanal, derived from Evans' oxazolidinone chemistry, as the key aldehyde precursor. Asymmetric alkylation introduced the second trifluoromethyl group via nucleophilic addition of trifluoromethyl trimethylsilane (TMSCF₃) to the aldehyde. Subsequent hydrolytic deprotection and reductive amination yielded enantiomerically enriched Hfl (>99% ee), confirmed through dipeptide NMR analysis with L-serine derivatives [2] [4].
Chemoenzymatic routes provide complementary access to gram quantities. Racemic N-acylated hexafluoroleucine undergoes enzymatic resolution using porcine kidney acylase I, selectively deacylating the L-enantiomer. The optical rotation of the resolved product matched synthetically derived (S)-Hfl, validating the enantiopurity. This method proved scalable for peptide studies requiring substantial quantities of the fluorinated amino acid [5]. Modifications using N-Cbz-L-serine derivatives further shortened the synthetic sequence, improving overall efficiency for solid-phase peptide synthesis applications [2].
Traditional methods for introducing the hexafluoroisobutyl moiety (–CH₂C(CF₃)₂H) faced limitations due to competing elimination pathways with α-(trifluoromethyl)vinyl electrophiles. A breakthrough tandem elimination/allylic shift/hydrofluorination cascade overcomes this challenge. The process begins with deprotonation of carbonyl substrates (malonates, ketoesters, Schiff bases) generating enolates. These nucleophiles attack hexafluoroisobutylene (HFIB, (CF₃)₂C=CH₂), forming an allylic anion that undergoes [1,3]-sigmatropic rearrangement. Crucially, tetrabutylammonium fluoride (TBAF) facilitates regioselective hydrofluorination of the transient pentafluoroalkene intermediate, preventing β-fluoride elimination and delivering stable hexafluoroisobutyl products [1] [10].
This one-step methodology exhibits broad substrate tolerance and was adapted for Hfl synthesis. Diethyl acetamidomalonate undergoes the tandem reaction with HFIB using TBAF·3H₂O in THF (0°C to rt, 16h), affording the alkylated product in 78% yield. Hydrolytic deprotection then delivers racemic Hfl. For asymmetric synthesis, the reaction was applied to a chiral glycine Schiff base ester, enabling multigram production of enantiopure (S)-Hfl after resolution. The mechanistic pathway represents a paradigm shift in fluoroalkylation, providing a general solution for incorporating this sterically demanding, highly hydrophobic group [10].
Table 2: Tandem Reaction Conditions for Hexafluoroisobutylation
Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Application |
---|---|---|---|---|---|---|
Diethyl acetamidomalonate | TBAF·3H₂O | THF | 0 → 25 | 16 | 78 | Racemic Hfl precursor [10] |
Chiral Schiff base ester | K₂CO₃/TBAF | CH₃CN | 25 | 24 | 85 | Enantiopure (S)-Hfl [1] |
1,3-Dicarbonyls | Cs₂CO₃ | DMF | 25 | 2 | 92 | Fluorinated ketoesters [10] |
Conversion of the free amino acid to its hydrochloride salt enhances stability, crystallinity, and handling properties—critical for peptide synthesis applications. Crude (S)-Hfl is dissolved in minimal concentrated hydrochloric acid (typically 6N HCl) at 0-5°C. Gradual removal of solvent under reduced pressure induces crystallization. Repeated dissolution in water/ethanol mixtures followed by controlled evaporation eliminates residual fluorinated impurities and hydrolysable byproducts. The hydrochloride salt typically precipitates as a white crystalline solid [5] [7].
Purification leverages reversed-phase chromatography (C18 stationary phase) with acidic eluents (0.1% TFA in water/acetonitrile). Analytical confirmation combines LC-MS (negative mode: m/z 236.0 [M–H]⁻ for free acid) and ¹⁹F NMR spectroscopy (characteristic signals at δ –70.2 (d, J = 9.1 Hz, CF₃) and –72.8 ppm (d, J = 9.1 Hz, CF₃)). X-ray quality crystals confirm absolute stereochemistry via anomalous dispersion when derived from chiral precursors. The hydrochloride salt exhibits superior shelf stability compared to the zwitterionic form, facilitating storage and precise quantification for solid-phase peptide coupling [5] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0